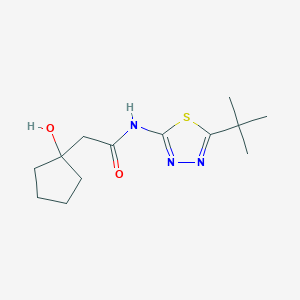
N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as JB-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. JB-1 is a highly selective agonist of the kappa opioid receptor, a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction.
作用機序
N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide acts as a highly selective agonist of the kappa opioid receptor, which is primarily located in the central nervous system. Activation of this receptor by N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide leads to the inhibition of adenylyl cyclase and the subsequent decrease in intracellular levels of cyclic AMP (cAMP). This results in the modulation of neuronal activity, particularly in regions of the brain that are involved in pain, stress, and addiction.
Biochemical and Physiological Effects:
N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. These include the modulation of pain perception, stress responses, and drug-seeking behavior. N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory disorders.
実験室実験の利点と制限
One of the major advantages of using N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide in lab experiments is its high selectivity for the kappa opioid receptor, which allows for specific modulation of this receptor without affecting other opioid receptors. This makes N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide a valuable tool for investigating the specific role of the kappa opioid receptor in various physiological and pathological processes. However, one limitation of using N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide is its relatively low potency compared to other kappa opioid receptor agonists. This may require higher doses of N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide to achieve the desired effects, which could potentially lead to off-target effects.
将来の方向性
There are several future directions for research on N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide. One area of interest is the potential therapeutic applications of N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide in the treatment of pain, stress, and addiction. Additionally, further studies are needed to investigate the biochemical and physiological effects of N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide in various animal models, as well as its potential off-target effects. Finally, the development of more potent analogs of N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide could lead to improved selectivity and efficacy in future research studies.
合成法
The synthesis of N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide involves the reaction of 2-ethylbutylamine with 1-(chloromethyl)pyrrolidine-3-carboxylic acid, followed by reduction with sodium borohydride to yield the final product. The purity of N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. Its selective agonism of the kappa opioid receptor has made it a valuable tool for investigating the role of this receptor in pain, stress, and addiction. N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide has been used to study the effects of kappa opioid receptor activation on neuronal signaling pathways, synaptic plasticity, and behavior in animal models.
特性
IUPAC Name |
N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-10(4-2)7-13-12(16)14-6-5-11(8-14)9-15/h10-11,15H,3-9H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPRZHDSHWYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNC(=O)N1CCC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide](/img/structure/B6640163.png)
![1-(2-fluorophenyl)-N-[(1-hydroxycycloheptyl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B6640169.png)
![2-(hydroxymethyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6640176.png)

![2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B6640187.png)
![2-(1-hydroxycyclopentyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6640190.png)
![[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6640197.png)
![(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6640203.png)
![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)
![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)
![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)
![1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide](/img/structure/B6640255.png)
